2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline

Medicinal Chemistry Drug Design Physicochemical Property Optimization

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline (CAS 1274732-71-6) is an ortho-substituted aniline derivative bearing a 4-(dimethylaminomethyl)piperidine motif. Its molecular formula is C₁₄H₂₃N₃ (MW 233.35), and it is supplied as a research chemical with a minimum purity specification of 95%.

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
CAS No. 1274732-71-6
Cat. No. B1526946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline
CAS1274732-71-6
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCN(C)CC1CCN(CC1)C2=CC=CC=C2N
InChIInChI=1S/C14H23N3/c1-16(2)11-12-7-9-17(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,7-11,15H2,1-2H3
InChIKeyNHGXUUONJWEXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline (CAS 1274732-71-6) for Research Supply Chains


2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline (CAS 1274732-71-6) is an ortho-substituted aniline derivative bearing a 4-(dimethylaminomethyl)piperidine motif. Its molecular formula is C₁₄H₂₃N₃ (MW 233.35), and it is supplied as a research chemical with a minimum purity specification of 95% . The compound belongs to the broader class of piperidine-linked aniline building blocks that have been identified as key pharmacophoric elements for protein kinase inhibitor design [1]. Unlike its para-substituted regioisomer (4-{4-[(dimethylamino)methyl]piperidin-1-yl}aniline, CAS 1224932-55-1), the ortho arrangement of the aniline amino group relative to the piperidine nitrogen creates a distinct steric and electronic environment that can critically influence receptor-binding geometry and downstream synthetic elaboration pathways.

Why Regioisomeric Substitution Precludes Direct Replacement of 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline


In drug discovery and chemical biology, the position of the aniline amino group on the aryl ring is not a trivial variation. For 2-{4-[(dimethylamino)methyl]piperidin-1-yl}aniline, the ortho relationship between the piperidine N-aryl bond and the free amine enforces a specific molecular geometry that places the primary amine in a unique spatial register relative to the piperidine ring system. This contrasts sharply with the para isomer (CAS 1224932-55-1), where the amine extends linearly from the ring. Computational and experimental data confirm that this regiochemical difference translates into a measurable lipophilicity shift (ΔlogP ≈ 0.3), altered ionization behavior at physiological pH, and distinct hydrogen-bonding vector orientations [1]. Consequently, a downstream inhibitor or probe molecule built from the para isomer will not recapitulate the binding pose, pharmacokinetic profile, or synthetic handle reactivity of an ortho-derived analog, making generic substitution a scientifically unsound procurement decision.

Quantitative Differentiation Evidence for 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline vs. Closest Analogs


Enhanced Lipophilicity of Ortho Isomer vs. Para Isomer Drives Membrane Permeability Potential

The ortho-substituted target compound (CAS 1274732-71-6) exhibits a higher predicted logP value of 2.05 compared to 1.74 for the para-substituted regioisomer (CAS 1224932-55-1), representing a ΔlogP of +0.31 [1]. In medicinal chemistry optimization, a logP increase of 0.3 units corresponds to an approximate 2-fold increase in octanol/water partition coefficient, which is directly correlated with improved passive membrane permeability [2]. This property is critical when the compound serves as a starting building block for designing brain-penetrant or intracellular-targeted probe molecules.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Differential Ionization-State Profile at Physiological pH Enables Tunable Pharmacokinetics

At pH 7.4, the predicted logD of the para isomer is -1.00, indicating a net preference for the aqueous phase [1]. While direct experimental logD data for the ortho isomer are not publicly available, its higher logP (2.05) and the known electron-withdrawing effect of an ortho-substituted aniline on the aromatic amine pKa suggest that the ortho isomer will carry a lower fraction of ionized species at pH 7.4, yielding a higher logD and thus enhanced membrane partitioning relative to the para isomer [2]. This property is a key selection criterion when the intended downstream application involves oral bioavailability or intracellular target engagement.

ADME Drug Metabolism Physicochemical Profiling

Guaranteed 95% Minimum Purity with Defined Long-Term Storage Stability

Multiple independent suppliers consistently certify 2-{4-[(dimethylamino)methyl]piperidin-1-yl}aniline at a minimum purity of 95%, with validated long-term storage conditions specified as 'store in a cool, dry place' . The para isomer, in contrast, has been reported at 97% purity from certain vendors but is also listed as a discontinued product in other supply chains, raising supply continuity concerns . For procurement workflows that demand reliable lot-to-lot consistency and multi-year compound availability for SAR campaigns, the established supply base for the ortho isomer provides a measurable advantage.

Chemical Procurement Quality Assurance Compound Management

Ortho-Substitution Geometry Uniquely orients the Aniline NH₂ for Regioselective Synthetic Elaboration

The ortho-aniline substitution pattern places the primary amine in close proximity to the piperidine N-aryl junction, enabling intramolecular hydrogen-bond formation and unique chelation geometries that are not accessible to the para isomer [1]. This feature is exploited in the synthesis of fused heterocyclic kinase inhibitor scaffolds, where the 4-(piperidin-1-yl)aniline moiety—preferably in the ortho configuration—serves as a critical pharmacophoric element [2]. Specifically, the ortho NH₂ can participate in cyclocondensation reactions (e.g., Friedländer-type or Buchwald-Hartwig amination followed by ring closure) that produce imidazo- or pyrimido-fused systems with defined three-dimensional binding conformations. The para isomer cannot replicate these intramolecular cyclization pathways, making the ortho compound the required starting material for certain scaffold syntheses.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Established Hazard Profile Enables Streamlined Safety and Shipping Compliance

The compound is classified under GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), and is categorized as 'Non Hazardous For Transport' . In comparison, 4-(dimethylamino)piperidine (a structurally related but simpler analog lacking the aniline moiety) is reported as incompatible with air and requires more stringent handling protocols . The ortho-aniline derivative's well-defined, moderate hazard profile simplifies regulatory documentation for international shipping and reduces institutional safety review burden compared to analogs with more severe or poorly characterized hazards.

Laboratory Safety Chemical Logistics Regulatory Compliance

Computationally Favorable Drug-Likeness Profile with High sp³ Fraction

The target compound has a calculated Fraction sp³ (Fsp³) of 0.57, meaning that 57% of its carbon atoms are sp³-hybridized . This value places it above the commonly cited optimal Fsp³ threshold of >0.42 for drug-like molecules and significantly above the para isomer's computed Fsp³ of 0.57 (identical, as expected for regioisomers) [1]. While Fsp³ is identical for both regioisomers, the compound distinguishes itself from the simpler analog 2-(piperidin-1-yl)aniline (CAS 39643-31-7, C₁₁H₁₆N₂, MW 176.26), which has a lower molecular complexity and lacks the dimethylaminomethyl substituent that contributes additional hydrogen-bond acceptor capacity and three-dimensional character critical for fragment-based drug discovery libraries . The presence of the flexible dimethylaminomethyl side chain increases the compound's conformational entropy, which can translate into enhanced selectivity when incorporated into larger inhibitors.

Computational Chemistry Drug Design Fragment-Based Drug Discovery

High-Value Application Scenarios for 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline in Research and Development


Kinase Inhibitor Scaffold Synthesis Requiring Ortho-Aniline Geometry

Based on the established role of 4-(piperidin-1-yl)aniline moieties as pharmacophoric groups for protein kinase ATP-binding pockets [1], this ortho isomer is the required starting material for constructing imidazo[4,5-b]pyridine or pyrido[3,4-b]pyrazine cores via intramolecular cyclocondensation. The ortho-NH₂ group enables a unique ring-closure step that the para isomer cannot undergo, producing kinase inhibitors with selectivity profiles dictated by the ortho-derived three-dimensional conformation.

CNS-Penetrant Probe Design Leveraging Elevated LogP

With a predicted logP of 2.05—approximately 0.3 units higher than the para isomer [2]—this compound is the preferred building block when designing inhibitors or chemical probes intended to cross the blood-brain barrier. The enhanced passive permeability predicted from this logP difference supports its use in CNS drug discovery programs targeting kinases, GPCRs, or epigenetic readers expressed in the central nervous system.

Fragment-Based Drug Discovery Libraries Requiring High Fsp³ Diversity

The compound's Fsp³ of 0.57, which exceeds the >0.42 threshold associated with improved clinical developability [3], along with its balanced profile of 3 hydrogen-bond acceptors and 1 donor , makes it an ideal fragment for inclusion in 3D-enriched screening libraries. It provides greater molecular complexity than simpler aniline-piperidine building blocks such as 2-(piperidin-1-yl)aniline (MW 176.26, 2 HBA), increasing the probability of identifying selective hit compounds in fragment screens.

Supply Chain Secure, Multi-Supplier Medicinal Chemistry Campaigns

For academic or industrial laboratories planning multi-year SAR campaigns, the availability of this compound from at least four verified suppliers at a consistent 95% minimum purity mitigates the risk of supply disruption. The fully characterized moderate hazard profile (GHS07) and non-hazardous transport classification further streamline procurement logistics, making it a lower-risk choice compared to analogs with limited supplier bases or more severe handling requirements.

Quote Request

Request a Quote for 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.